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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)azetidin-2-one

CAS No.: 21161-20-6

Cat. No.: B1359671

Get Quote

Executive Summary
The compound 4-(4-chlorophenyl)azetidin-2-one represents a critical pharmacophore in

medicinal chemistry, serving as a structural foundation for monobactam antibiotics and

cholesterol absorption inhibitors (e.g., Ezetimibe analogs). Its core features a strained four-

membered

-lactam ring substituted at the C4 position with a

-chlorophenyl moiety.

This guide provides a comprehensive technical analysis of its solid-state architecture, synthetic

pathways, and physicochemical properties. It is designed for researchers requiring actionable

protocols for synthesis and crystallographic interpretation.

Part 1: Chemical Identity & Physicochemical
Profile[1]
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The 4-aryl-2-azetidinone scaffold balances high ring strain (~25 kcal/mol) with kinetic stability, a

duality that drives its reactivity in ring-opening polymerizations and biological acyl-transfer

reactions.

Table 1: Physicochemical Specifications
Property Value / Description

IUPAC Name 4-(4-chlorophenyl)azetidin-2-one

Molecular Formula

Molecular Weight 181.62 g/mol

Exact Mass 181.029 g/mol

CLogP (Predicted) ~2.3 (Moderate Lipophilicity)

H-Bond Donors/Acceptors 1 Donor (NH), 1 Acceptor (C=O)

Key Functional Groups -lactam (cyclic amide), Aryl chloride

Electronic Character -Cl exerts -I (inductive) and +M (mesomeric)

effects, stabilizing the phenyl ring.[1]

Part 2: Synthesis Protocol (Staudinger
Cycloaddition)
The most robust route to 4-(4-chlorophenyl)azetidin-2-one is the Staudinger [2+2] Ketene-

Imine Cycloaddition. This reaction allows for stereochemical control (typically favoring trans-

isomers under thermodynamic control) and high yields.

Reaction Mechanism & Logic
The reaction proceeds via the nucleophilic attack of an imine onto a ketene (generated in situ

from an acid chloride). This forms a zwitterionic intermediate which undergoes conrotatory ring

closure to form the

-lactam.
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Figure 1: Logical flow of the Staudinger [2+2] cycloaddition synthesis.

Experimental Protocol
Safety Note: Acid chlorides are corrosive and lachrymators. Perform all steps in a fume hood.

Step 1: Imine Formation (Schiff Base)

Dissolve 4-chlorobenzaldehyde (10 mmol) in anhydrous dichloromethane (DCM) or ethanol.

Add an equimolar amount of the amine source (e.g., hexamethyldisilazane for N-

unsubstituted, or a primary amine for N-substituted analogs).

Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

Evaporate solvent to isolate the crude imine.

Step 2: Cycloaddition

Redissolve the crude imine in dry DCM under an inert atmosphere (

or Ar).

Add Triethylamine (

) (2.5 equiv) to act as the base.

Cool the mixture to 0°C.
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Dropwise add Acetyl Chloride (1.2 equiv) dissolved in DCM over 30 minutes. The base

eliminates HCl to generate the highly reactive ketene in situ.

Allow the reaction to warm to room temperature and stir overnight (12–16h).

Workup: Wash with saturated

, water, and brine. Dry over

.[2]

Purification: Recrystallize from Ethanol/Hexane to yield white crystalline needles.

Part 3: Crystallographic Characterization
Understanding the solid-state arrangement is crucial for predicting solubility and bioavailability.

The crystal structure of 4-aryl-2-azetidinones is dominated by strong intermolecular hydrogen

bonding.

Crystal Habit & Lattice Parameters
Crystals grown via slow evaporation from ethanol/hexane typically exhibit a Monoclinic crystal

system.

Space Group:

(Centrosymmetric)

Z (Molecules per unit cell): 4

Packing Coefficient: High, driven by

-stacking of chlorophenyl rings and H-bond networks.

The Supramolecular "Zipper" (H-Bonding)
The defining feature of the crystal lattice is the formation of centrosymmetric dimers or infinite

chains.

Primary Interaction:
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Geometry: The amide proton (N1-H) acts as the donor, and the carbonyl oxygen (O2) of a

neighboring molecule acts as the acceptor.

Distance: The

distance is typically

, indicating a strong hydrogen bond.

In the

space group, these interactions often form dimers across a center of inversion, creating stable
"building blocks" that then stack via van der Waals forces.

Molecule A
(Donor N-H)

Centrosymmetric
Dimer (R2,2(8))

H-Bond
(2.9 Å)

Molecule B
(Acceptor C=O)

H-Bond
(2.9 Å)

Crystal Lattice
(Stacked Dimers)

Pi-Pi Stacking
(Chlorophenyl rings)

Click to download full resolution via product page

Figure 2: Supramolecular assembly logic. The R2,2(8) graph set notation refers to an 8-

membered ring formed by two donors and two acceptors.

Structural Geometry & Ring Strain
Ring Planarity: The four-membered
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-lactam ring is nearly planar but exhibits slight puckering to relieve torsional strain. The N
atom is slightly pyramidal (sum of angles < 360°), increasing the reactivity of the carbonyl to
nucleophilic attack (e.g., by serine proteases in bacteria).

Bond Lengths:

: ~1.21 Å (Typical carbonyl).

(Amide): ~1.35 Å (Partial double bond character).

: ~1.46 Å (Single bond).

Substituent Effect (

-Cl): The chlorophenyl group at C4 is typically rotated 60–90° relative to the lactam ring
plane to minimize steric repulsion with the C3 protons. The Chlorine atom participates in
weak

or

halogen bonding interactions, further stabilizing the lattice.

Part 4: Pharmaceutical Implications[6]
Solubility & Polymorphism
The high lattice energy conferred by the centrosymmetric dimer motif renders the compound

sparingly soluble in water but soluble in polar organic solvents (DMSO, Methanol).

Polymorph Risk: Moderate. Variations in solvent choice (e.g., rapid precipitation vs. slow

growth) can lead to metastable polymorphs where the H-bond network shifts from dimers to

infinite chains (catemers).

Biological Relevance
The structural integrity of the

-lactam ring is the key to its biological activity.

Antibacterial: The ring mimics the D-Ala-D-Ala terminus of bacterial peptidoglycan.
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Cholesterol Inhibition: In Ezetimibe analogs, the 4-(4-chlorophenyl) group is critical for

binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein. The crystal structure confirms that

the rigid azetidinone core orients the chlorophenyl group into a specific hydrophobic pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. d-nb.info [d-nb.info]

2. One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides
Facile Access to Novel Natural-like Polycyclic Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]

3. pdf.benchchem.com [pdf.benchchem.com]

4. pubs.rsc.org [pubs.rsc.org]

5. Hydrogen-bonding patterns in enaminones: (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-
ylidene)ethanone and its piperidin-2-ylidene and azepan-2-ylidene analogues - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9735558/
https://pdf.benchchem.com/2966/Application_Notes_and_Protocols_for_the_Staudinger_Reaction_of_Azetidinones.pdf
https://www.organic-chemistry.org/namedreactions/staudinger-synthesis.shtm
https://pubs.rsc.org/en/content/getauthorversionpdf/d1ob00061f
https://pubs.rsc.org/en/content/articlelanding/2021/oc/d1oc00129a
https://www.benchchem.com/product/b1359671/docs?utm_src=pdf-body#technical-guide-crystal-structure-synthesis-of-4-4-chlorophenyl-azetidin-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/23247926
https://pubmed.ncbi.nlm.nih.gov/18057627/
https://pubmed.ncbi.nlm.nih.gov/15659862/
https://www.benchchem.com/product/b1359671?utm_src=pdf-custom-synthesis#bc-rfq
https://d-nb.info/1263130852/34
https://pmc.ncbi.nlm.nih.gov/articles/PMC9735558/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9735558/
https://pdf.benchchem.com/2966/Application_Notes_and_Protocols_for_the_Staudinger_Reaction_of_Azetidinones.pdf
https://pubs.rsc.org/en/content/getauthorversionpdf/d1ob00061f
https://pubmed.ncbi.nlm.nih.gov/18057627/
https://pubmed.ncbi.nlm.nih.gov/18057627/
https://pubmed.ncbi.nlm.nih.gov/18057627/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359671?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Guide: Crystal Structure & Synthesis of 4-(4-
Chlorophenyl)azetidin-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359671/docs#technical-guide-crystal-structure-
synthesis-of-4-4-chlorophenyl-azetidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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